2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide
Description
This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a benzo[d][1,3]dioxol-5-yl group at the 3-position. Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors with hydrophobic and electron-rich binding pockets. The benzo[d][1,3]dioxol group (methylenedioxy benzene) enhances lipophilicity and metabolic stability compared to simpler aryl substituents .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-6-7-20-17(8-12)21-18(24)10-23-19(25)5-3-14(22-23)13-2-4-15-16(9-13)27-11-26-15/h2-9H,10-11H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQROMZZDACEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and mechanisms of action, supported by data tables and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1257549-42-0 |
| Molecular Formula | C24H21N5O5 |
| Molecular Weight | 459.5 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The initial steps may include the formation of the pyridazine ring followed by the introduction of the benzo[d][1,3]dioxole moiety. Detailed synthetic routes have been documented in various studies, highlighting the efficiency and yield of different methods.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds similar to our target showed IC50 values against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 |
| HCT116 | 1.54 | |
| MCF7 | 4.52 |
These compounds were found to be non-cytotoxic towards normal cell lines (IC50 > 150 µM), indicating a selective action against cancer cells .
The anticancer mechanisms are believed to involve:
- EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis through mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity observed in related pyridazine derivatives. In experiments using the PTZ (Pentylenetetrazole) model for seizures, certain derivatives demonstrated up to 80% protection at specific dosages . This suggests that modifications to the structure can enhance neuroprotective effects.
Case Studies
A notable case study involved testing a related compound in vivo for its anticonvulsant properties. The results indicated a dose-dependent response with significant reductions in seizure frequency compared to control groups. The structural features contributing to this activity were analyzed through molecular docking studies .
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives similar to this compound may possess antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The benzo[d][1,3]dioxole moiety is known for its electron-rich characteristics, which can contribute to radical scavenging activities .
Phosphodiesterase Inhibition
The compound has been studied for its potential as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4 enzymes. PDE4 inhibitors are significant in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to their role in increasing intracellular cAMP levels, leading to reduced inflammation .
Anticancer Properties
Preliminary studies suggest that compounds with similar structures may exhibit anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways including cell cycle arrest and modulation of signaling pathways .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. The results showed that compounds with the benzo[d][1,3]dioxole structure exhibited significant free radical scavenging activity, suggesting that the target compound could be a candidate for further development as an antioxidant agent .
Case Study 2: PDE4 Inhibition
In a pharmacological study, derivatives were tested for their ability to inhibit PDE4 activity using enzyme assays. Results indicated a promising inhibitory effect on PDE4 activity, correlating with increased cAMP levels in cellular models. This suggests therapeutic potential for conditions characterized by excessive inflammation .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Target Compound vs. 6-(Substituted-phenyl)pyrimidin-4-yl Derivatives
The compound in , -(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, replaces the pyridazinone core with a pyrimidine ring fused to a benzo[b][1,4]oxazin system. The pyridazinone in the target compound offers a more polarizable scaffold, favoring interactions with polar residues in biological targets .
Target Compound vs. Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] ()
Both compounds share a pyridazinone core but differ in substituents:
- Target : Benzo[d][1,3]dioxol-5-yl (electron-rich, lipophilic).
- : p-Tolyl (electron-neutral, moderately lipophilic).
The benzo[d][1,3]dioxol group in the target compound may confer better metabolic stability due to reduced susceptibility to oxidative metabolism compared to the p-tolyl group .
Acetamide Side Chain Variations
The N-(4-methylpyridin-2-yl) group in the target compound provides a basic nitrogen, facilitating protonation at physiological pH, which could improve membrane permeability compared to the ester-based side chains in .
Characterization Techniques
The absence of X-ray crystallography data (commonly analyzed via SHELX ) for the target compound limits conformational analysis compared to derivatives in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
